Cas no 1886967-40-3 (N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide)
![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide structure](https://www.kuujia.com/scimg/cas/1886967-40-3x500.png)
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide
-
- Inchi: 1S/C13H23NO/c1-10(15)14(5)9-12-6-13(7-12,8-12)11(2,3)4/h6-9H2,1-5H3
- InChI Key: HMOOLBVURBYQOR-UHFFFAOYSA-N
- SMILES: C(N(CC12CC(C(C)(C)C)(C1)C2)C)(=O)C
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93837-250MG |
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide |
1886967-40-3 | 95% | 250MG |
¥ 6,402.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93837-500MG |
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide |
1886967-40-3 | 95% | 500MG |
¥ 10,672.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93837-1G |
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide |
1886967-40-3 | 95% | 1g |
¥ 16,005.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540891-1g |
N-((3-(tert-butyl)bicyclo[1.1.1]Pentan-1-yl)methyl)-N-methylacetamide |
1886967-40-3 | 98% | 1g |
¥32010 | 2023-04-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93837-100mg |
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide |
1886967-40-3 | 95% | 100mg |
¥4005.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93837-250mg |
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide |
1886967-40-3 | 95% | 250mg |
¥6402.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93837-5G |
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide |
1886967-40-3 | 95% | 5g |
¥ 48,015.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540891-500mg |
N-((3-(tert-butyl)bicyclo[1.1.1]Pentan-1-yl)methyl)-N-methylacetamide |
1886967-40-3 | 98% | 500mg |
¥32010 | 2023-04-09 | |
Ambeed | A546477-250mg |
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide |
1886967-40-3 | 98% | 250mg |
$2142.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93837-500mg |
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide |
1886967-40-3 | 95% | 500mg |
¥10671.0 | 2024-04-23 |
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide Related Literature
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
Additional information on N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide
N-({3-tert-Butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide: A Novel Compound with Potential in Medicinal Chemistry
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide (CAS No. 1886967-40-3) is a unique and promising compound that has garnered significant attention in the field of medicinal chemistry due to its distinctive structural features and potential biological activities. This compound belongs to the class of bicyclic amines, which are known for their diverse applications in pharmaceutical research and development.
The molecular structure of N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained and rigid cyclic system. The tert-butyl group attached to the bicyclic ring system imparts additional steric hindrance and hydrophobicity, while the acetamide moiety provides a polar functional group that can engage in hydrogen bonding interactions. These structural features collectively contribute to the compound's unique physicochemical properties and potential biological activities.
Recent studies have explored the pharmacological properties of N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide in various biological systems. One notable area of research has been its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are important targets for drug discovery. Preliminary studies have shown that N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide can selectively bind to specific GPCRs, modulating their activity and potentially leading to therapeutic benefits.
In addition to its interactions with GPCRs, N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response involving various immune cells and signaling molecules, and chronic inflammation is associated with numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Studies have demonstrated that N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in animal models.
The potential therapeutic applications of N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide extend beyond its anti-inflammatory properties. Research has also focused on its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
The pharmacokinetic properties of N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide have also been evaluated to assess its suitability for therapeutic use. Preclinical studies have demonstrated that the compound exhibits favorable oral bioavailability, good tissue distribution, and a reasonable half-life, making it a promising candidate for further development as a drug molecule.
In conclusion, N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide (CAS No. 1886967-40-3) is a novel compound with a unique molecular structure that holds significant potential in medicinal chemistry and drug discovery. Its interactions with GPCRs, anti-inflammatory properties, neuroprotective effects, and favorable pharmacokinetic profile make it an attractive candidate for further research and development as a therapeutic agent.
1886967-40-3 (N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide) Related Products
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
